3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials might include a pyrazole derivative, a sulfonamide, and appropriate alkylating agents. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, converting it to an amine.
Substitution: Nucleophilic substitution reactions might occur at the pyrazole ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide could have various applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide: might be compared with other sulfonamide or pyrazole derivatives.
Sulfonamide derivatives: Known for their antibacterial properties.
Pyrazole derivatives: Often studied for their anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity.
Properties
IUPAC Name |
3-propoxy-1-propyl-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-3-9-20-11-14(16(19-20)24-10-4-2)15(21)18-12-5-7-13(8-6-12)25(17,22)23/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCLKVKBOBNCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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